

Tert-butyl 3-formylpiperidine-1-carboxylate

physical properties

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Compound of Interest

Compound Name: *Tert-butyl 3-formylpiperidine-1-carboxylate*

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An In-depth Technical Guide to **Tert-butyl 3-formylpiperidine-1-carboxylate**

This guide provides a comprehensive technical overview of **tert-butyl 3-formylpiperidine-1-carboxylate**, a key heterocyclic building block in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core physical properties, analytical methodologies, reactivity principles, and safety protocols. The insights herein are grounded in established chemical data to ensure accuracy and reliability in experimental application.

Molecular Identity and Structural Characteristics

Tert-butyl 3-formylpiperidine-1-carboxylate, also widely known by synonyms such as 1-Boc-3-piperidinecarboxaldehyde or N-Boc-3-formylpiperidine, is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with an aldehyde at the 3-position.^{[1][2]} This specific arrangement makes it a valuable intermediate, allowing for selective reactions at the aldehyde moiety while the nitrogen remains shielded.

The Boc protecting group is instrumental in its utility; it is stable under a wide range of non-acidic conditions but can be readily cleaved with mild acids (e.g., trifluoroacetic acid), enabling subsequent functionalization of the piperidine nitrogen. This orthogonal stability is a cornerstone of its application in multi-step synthetic routes.

- Molecular Formula: C₁₁H₁₉NO₃^{[1][2]}

- Molecular Weight: 213.27 g/mol [1][3]
- CAS Number: 118156-93-7[1][2]
- Canonical SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C=O[1]
- InChI Key: CTVHINDANRPFIL-UHFFFAOYSA-N[1]

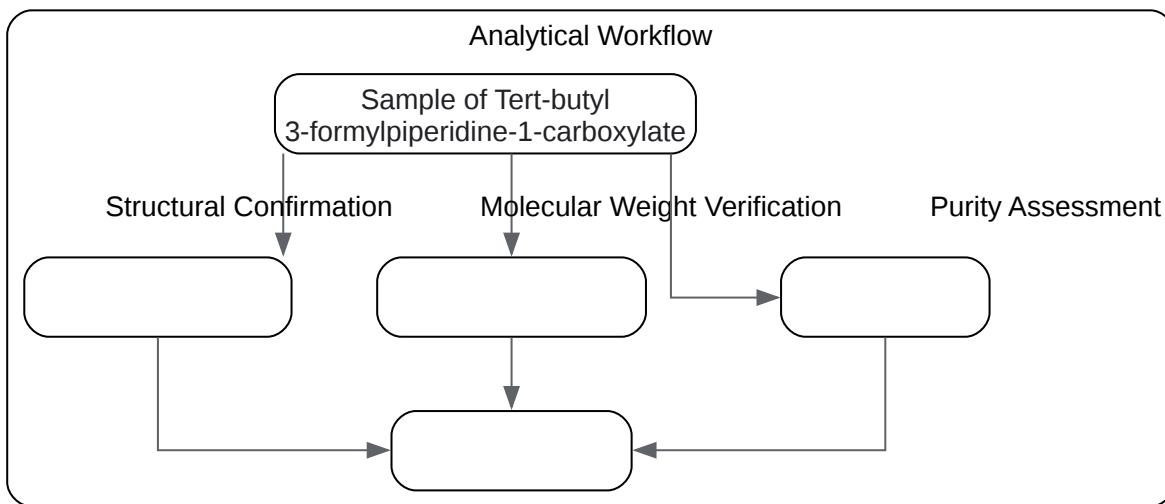
Physicochemical Properties

The compound is typically supplied as a clear, light-yellow liquid.[4] Its physical properties are summarized in the table below. The predicted values, derived from computational models, offer a reliable estimation for experimental planning.

Property	Value	Source(s)
Physical State	Liquid	
Appearance	Colorless to Light Yellow, Clear	[4]
Boiling Point	295.4 ± 33.0 °C (Predicted)	[3][4]
Density	1.114 ± 0.06 g/cm³ (Predicted)	[3][4]
Flash Point	~133 °C	[3]
Refractive Index	1.519 (Predicted)	[3]
pKa	-2.29 ± 0.40 (Predicted)	[4]

Analytical Characterization and Quality Control

Ensuring the identity and purity of **tert-butyl 3-formylpiperidine-1-carboxylate** is critical for its successful application. A multi-technique approach is recommended for comprehensive validation. The causality behind this workflow is to orthogonally verify the molecular structure and assess its purity. NMR confirms the carbon-hydrogen framework, Mass Spectrometry validates the molecular weight, and HPLC quantifies purity and detects non-volatile impurities.



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Caption: Workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. For **tert-butyl 3-formylpiperidine-1-carboxylate**, the expected signals in ^1H and ^{13}C NMR (in CDCl_3) are:

- ^1H NMR:
 - A singlet around 9.6-9.8 ppm corresponding to the aldehydic proton (-CHO).
 - A broad multiplet system between 1.5-4.2 ppm for the piperidine ring protons. The protons adjacent to the nitrogen and the formyl group will be the most deshielded.
 - A sharp singlet at approximately 1.45 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.
- ^{13}C NMR:
 - A signal in the range of 200-205 ppm for the aldehyde carbonyl carbon.

- A signal around 155 ppm for the carbamate carbonyl carbon of the Boc group.
- A signal near 80 ppm for the quaternary carbon of the tert-butyl group.
- Signals between 25-55 ppm corresponding to the carbons of the piperidine ring.
- A signal at approximately 28 ppm for the three equivalent methyl carbons of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected ion would be $[M+H]^+$ at m/z 214.14, corresponding to the protonated molecule.

Reactivity and Synthetic Utility

The molecule's utility stems from its two distinct functional domains: the reactive aldehyde and the protected amine. This allows for a predictable and controlled reaction sequence.

Caption: Key reactive sites and common transformations.

- **Aldehyde Moiety:** The primary site for transformations. It readily undergoes nucleophilic addition and related reactions such as:
 - **Reductive Amination:** To introduce substituted aminomethyl groups.
 - **Wittig Reaction:** For carbon-carbon bond formation and olefination.
 - **Grignard/Organolithium Addition:** To form secondary alcohols.
 - **Oxidation/Reduction:** To yield the corresponding carboxylic acid or primary alcohol.
- **Boc-Protected Amine:** The tert-butoxycarbonyl group ensures the piperidine nitrogen is unreactive during transformations at the aldehyde. Following these steps, the Boc group can be cleanly removed under acidic conditions, revealing the secondary amine for further functionalization, such as N-alkylation or acylation. This strategic protection-deprotection sequence is fundamental to its role as a versatile intermediate in drug discovery.^[5]

Safety, Handling, and Storage

Proper handling is essential due to the compound's irritant properties. Adherence to standard laboratory safety protocols is mandatory.

- GHS Classification: Warning[4]
- Pictogram: GHS07 (Exclamation Mark)[4]
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements (Selected):
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
 - P280: Wear protective gloves/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Storage and Handling Recommendations: The compound is noted to be sensitive to air and heat. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). For long-term stability, storage in a freezer at temperatures under -20°C is recommended.[4]

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol describes a self-validating system for confirming the identity of **tert-butyl 3-formylpiperidine-1-carboxylate**.

Objective: To acquire ¹H NMR data to confirm the structural integrity of the compound.

Materials:

- **Tert-butyl 3-formylpiperidine-1-carboxylate** sample
- Deuterated Chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- NMR Tube (5 MHz, high precision)
- Pasteur pipette
- Vial

Procedure:

- Sample Preparation: In a clean, dry vial, accurately weigh approximately 5-10 mg of the **tert-butyl 3-formylpiperidine-1-carboxylate** liquid.
- Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl_3 with TMS to the vial.
- Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. The solution should be clear and homogeneous.
- Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube. Ensure the liquid height is within the optimal range for the spectrometer (typically 4-5 cm).
- Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl_3 and shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition: Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 1-second relaxation delay).
- Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
- Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns. Compare the obtained spectrum with the expected signals described in Section 3.1 to validate the compound's identity.

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